1-Benzhydryl-3-cyclopropylazetidin-3-ol
Overview
Description
Preparation Methods
The synthesis of 1-Benzhydryl-3-cyclopropylazetidin-3-ol typically involves the reaction of cyclopropylmagnesium bromide with 1-benzhydryl-azetidin-3-one. The reaction is carried out in tetrahydrofuran (THF) at -78°C, followed by the addition of a saturated sodium bicarbonate solution and extraction with ether . This method provides a high yield of the desired product under controlled laboratory conditions.
Chemical Reactions Analysis
1-Benzhydryl-3-cyclopropylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzhydryl-3-cyclopropylazetidin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-cyclopropylazetidin-3-ol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
1-Benzhydryl-3-cyclopropylazetidin-3-ol can be compared with other similar compounds, such as:
1-Benzhydryl-3-azetidinone: This compound is a precursor in the synthesis of this compound and shares some structural similarities.
Cyclopropylamine derivatives: These compounds have similar cyclopropyl groups and exhibit comparable chemical reactivity.
Diphenylmethanol derivatives: These compounds share the benzhydryl moiety and have similar applications in research and industry .
This compound stands out due to its unique combination of the benzhydryl and cyclopropyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzhydryl-3-cyclopropylazetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(17-11-12-17)13-20(14-19)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18,21H,11-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMPBRDWANPNFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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